![molecular formula C11H23NOSi B12527835 2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile CAS No. 653565-56-1](/img/structure/B12527835.png)
2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile is an organic compound with the molecular formula C11H23NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyl group (-Si(CH3)3) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile typically involves the reaction of a suitable nitrile precursor with a trimethylsilylating agent. One common method is the reaction of 2-propylpentanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of electrons and protons. The trimethylsilyl group can act as a protecting group, preventing unwanted side reactions and enhancing the selectivity of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in having a trimethylsilyl group but differs in the presence of an ester functional group.
Drometrizole trisiloxane: Contains a trimethylsilyl group and is used in different applications such as UV protection.
Uniqueness
2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile is unique due to its combination of a nitrile group and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
653565-56-1 |
|---|---|
Molecular Formula |
C11H23NOSi |
Molecular Weight |
213.39 g/mol |
IUPAC Name |
2-propyl-2-trimethylsilyloxypentanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-6-8-11(10-12,9-7-2)13-14(3,4)5/h6-9H2,1-5H3 |
InChI Key |
DVLVYPRLYHVAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


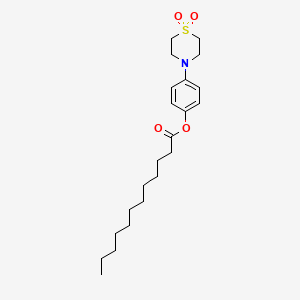
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
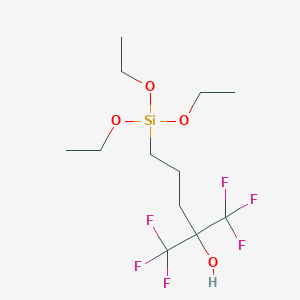

![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

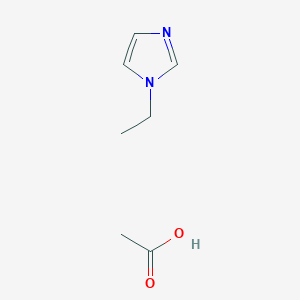

![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
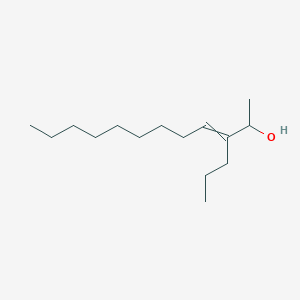
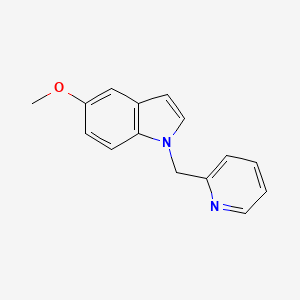
![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
